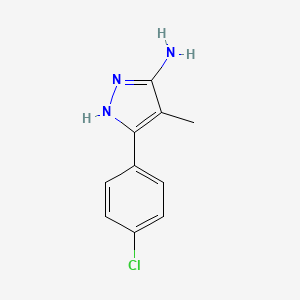

3-(4-Chlorphenyl)-4-methyl-1H-pyrazol-5-amin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(4-chlorophenyl)-4-methyl-1H-pyrazol-5-amine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions This compound is characterized by the presence of a 4-chlorophenyl group and a methyl group attached to the pyrazole ring

Wissenschaftliche Forschungsanwendungen

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.

Medicine: It is being investigated for its anti-inflammatory, analgesic, and anticancer properties.

Industry: The compound can be used in the development of agrochemicals and materials with specific properties.

Wirkmechanismus

Target of Action

Compounds with similar structures have been found to target various receptors and enzymes

Mode of Action

Similar compounds have been found to act as antagonists or inverse agonists at certain receptors . This suggests that 3-(4-chlorophenyl)-4-methyl-1H-pyrazol-5-amine might interact with its targets in a similar manner, leading to changes in cellular activity.

Biochemical Pathways

Similar compounds have been found to modulate oxidative stress and inflammatory pathways . This suggests that 3-(4-chlorophenyl)-4-methyl-1H-pyrazol-5-amine might have similar effects on these pathways, leading to downstream effects on cellular function.

Pharmacokinetics

Similar compounds have been found to have specific pharmacokinetic properties

Result of Action

Similar compounds have been found to have specific effects on cellular function

Action Environment

Similar compounds have been found to be influenced by environmental factors

Biochemische Analyse

Biochemical Properties

3-(4-chlorophenyl)-4-methyl-1H-pyrazol-5-amine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in oxidative stress pathways, such as glutathione peroxidase and catalase . These interactions suggest that 3-(4-chlorophenyl)-4-methyl-1H-pyrazol-5-amine may have antioxidant properties, potentially reducing reactive oxygen species (ROS) levels in cells.

Cellular Effects

The effects of 3-(4-chlorophenyl)-4-methyl-1H-pyrazol-5-amine on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to protect dopaminergic neurons from oxidative stress by lowering ROS levels and boosting the glutathione system . Additionally, it may impact gene expression related to oxidative stress and inflammation, thereby influencing cellular metabolism and overall cell health.

Molecular Mechanism

At the molecular level, 3-(4-chlorophenyl)-4-methyl-1H-pyrazol-5-amine exerts its effects through several mechanisms. It binds to specific enzymes, such as glutathione peroxidase and catalase, enhancing their activity and reducing oxidative stress . Furthermore, it may inhibit or activate other enzymes involved in cellular metabolism, leading to changes in gene expression and cellular function. These binding interactions and enzyme modulations are crucial for understanding the compound’s overall impact on cellular health.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(4-chlorophenyl)-4-methyl-1H-pyrazol-5-amine have been observed to change over time. The compound’s stability and degradation play a significant role in its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, maintaining its efficacy in reducing oxidative stress over extended periods

Dosage Effects in Animal Models

The effects of 3-(4-chlorophenyl)-4-methyl-1H-pyrazol-5-amine vary with different dosages in animal models. At lower doses, it has been observed to provide protective effects against oxidative stress and inflammation . At higher doses, there may be toxic or adverse effects, including potential damage to cellular structures and disruption of normal cellular functions. Understanding the dosage thresholds and their implications is crucial for its safe and effective use in research and potential therapeutic applications.

Metabolic Pathways

3-(4-chlorophenyl)-4-methyl-1H-pyrazol-5-amine is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate oxidative stress and cellular metabolism. Its interactions with glutathione peroxidase and catalase are particularly noteworthy, as they play a central role in detoxifying ROS and maintaining cellular redox balance . These interactions may also affect metabolic flux and metabolite levels, further influencing cellular health and function.

Transport and Distribution

The transport and distribution of 3-(4-chlorophenyl)-4-methyl-1H-pyrazol-5-amine within cells and tissues are critical for its efficacy. It is transported across cell membranes and distributed to various cellular compartments, where it interacts with target enzymes and proteins . The compound’s ability to cross the blood-brain barrier and its accumulation in specific tissues are important factors that determine its overall impact on cellular health.

Subcellular Localization

The subcellular localization of 3-(4-chlorophenyl)-4-methyl-1H-pyrazol-5-amine is essential for its activity and function. It is directed to specific compartments or organelles within the cell, where it exerts its effects on target enzymes and proteins . Post-translational modifications and targeting signals play a crucial role in its localization, ensuring that it reaches the appropriate sites of action within the cell.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-4-methyl-1H-pyrazol-5-amine typically involves the reaction of 4-chlorobenzaldehyde with hydrazine hydrate to form 4-chlorophenylhydrazine. This intermediate is then reacted with ethyl acetoacetate under reflux conditions to yield the desired pyrazole derivative. The reaction conditions often include the use of a solvent such as ethanol and a catalyst like acetic acid to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of 3-(4-chlorophenyl)-4-methyl-1H-pyrazol-5-amine can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-chlorophenyl)-4-methyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyrazole oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced pyrazole derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom on the phenyl ring can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Pyrazole oxides.

Reduction: Reduced pyrazole derivatives.

Substitution: Substituted pyrazole derivatives with various functional groups replacing the chlorine atom.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate: This compound has a similar chlorophenyl group but differs in the presence of a hydroxy and dimethylpropanoate group.

5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: This compound contains a chlorophenyl group and a thiadiazole ring, showing different biological activities.

Uniqueness

3-(4-chlorophenyl)-4-methyl-1H-pyrazol-5-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties

Biologische Aktivität

3-(4-chlorophenyl)-4-methyl-1H-pyrazol-5-amine, a pyrazole derivative, has garnered attention due to its diverse biological activities, particularly in the fields of anti-inflammatory and analgesic research. This compound belongs to a class of compounds known for their potential therapeutic applications, including anti-cancer, anti-microbial, and anti-parasitic properties.

Chemical Structure

The chemical structure of 3-(4-chlorophenyl)-4-methyl-1H-pyrazol-5-amine can be represented as follows:

This structure features a chlorophenyl group and a methyl group on the pyrazole ring, which are critical for its biological activity.

Synthesis

Synthesis methods for this compound typically involve the condensation reactions of hydrazine derivatives with appropriate aldehydes or ketones. Recent studies have focused on optimizing these synthetic routes to enhance yield and purity while exploring variations in substituents to improve biological efficacy .

Anti-inflammatory and Analgesic Properties

Research indicates that 3-(4-chlorophenyl)-4-methyl-1H-pyrazol-5-amine exhibits significant anti-inflammatory and analgesic activities. In pharmacological evaluations, compounds in this class have demonstrated potent inhibition of inflammatory markers such as TNF-α and IL-6. For instance, a study reported that related pyrazolone derivatives showed up to 85% inhibition of TNF-α at concentrations as low as 10 µM compared to standard drugs like dexamethasone .

Table 1: Comparative Anti-inflammatory Activity of Pyrazolone Derivatives

| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) | Concentration (µM) |

|---|---|---|---|

| Dexamethasone | 76 | 86 | 1 |

| Pyrazolone Derivative (e.g., 6b) | 85 | 93 | 10 |

The mechanism underlying the anti-inflammatory effects of pyrazolone derivatives like 3-(4-chlorophenyl)-4-methyl-1H-pyrazol-5-amine is thought to involve non-selective inhibition of cyclooxygenase enzymes (COX-1 and COX-2) while exhibiting better gastrointestinal tolerance compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) such as phenylbutazone .

Antimicrobial Activity

In addition to its anti-inflammatory properties, this compound has been evaluated for antimicrobial activity against various bacterial strains. Studies have shown promising results against Mycobacterium tuberculosis with significant inhibition at concentrations around 6.25 µg/mL . The compound's efficacy against both Gram-positive and Gram-negative bacteria has been noted, indicating a broad spectrum of antimicrobial activity.

Table 2: Antimicrobial Activity Against Various Strains

| Bacterial Strain | Inhibition Concentration (µg/mL) | Standard Drug | Standard Drug Concentration (µg/mL) |

|---|---|---|---|

| Bacillus subtilis | 40 | Ampicillin | 40 |

| E. coli | 40 | Norfloxacin | 40 |

| Mycobacterium tuberculosis | 6.25 | Rifampin | 0.25 |

Case Studies

Recent studies have highlighted the potential of pyrazolone derivatives in treating various conditions. For example, one case study explored the use of these compounds in models of arthritis, demonstrating reduced swelling and pain levels in treated groups compared to controls . Another study investigated their role in inhibiting cancer cell proliferation, suggesting that modifications in the pyrazole structure could enhance cytotoxicity against specific cancer lines.

Eigenschaften

IUPAC Name |

5-(4-chlorophenyl)-4-methyl-1H-pyrazol-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN3/c1-6-9(13-14-10(6)12)7-2-4-8(11)5-3-7/h2-5H,1H3,(H3,12,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFRKMAJPPYXCPT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NN=C1N)C2=CC=C(C=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.